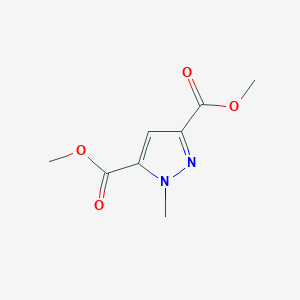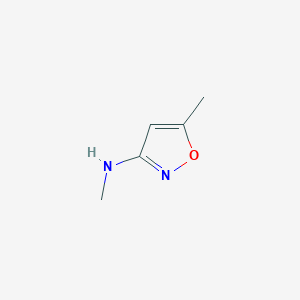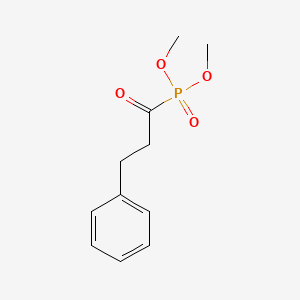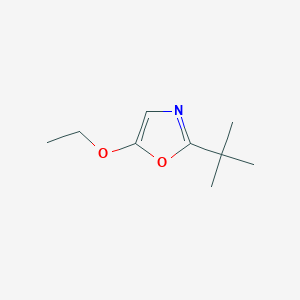
2-(1,1-Dimethylethyl)-5-ethoxyoxazole
Übersicht
Beschreibung
2-(1,1-Dimethylethyl)-5-ethoxyoxazole, otherwise known as 5-ethoxy-2-methyl-1,1-diethyloxazole, is an organic compound belonging to the oxazole family of heterocyclic compounds. It is a colorless solid that is soluble in water and other polar solvents. It is used as an intermediate in the synthesis of pharmaceutical and agrochemical compounds and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylated Pyridine Derivatives
2-(1,1-Dimethylethyl)-5-ethoxyoxazole serves as a precursor in the synthesis of trifluoromethylated pyridine systems through Diels–Alder reactions with trifluoromethyl alkenes. This process yields moderate to high yields of the desired pyridine derivatives, which are characterized using multinuclear NMR techniques including 1H-13C HETCOR spectroscopy. These compounds have potential applications in developing new materials and pharmaceuticals due to their trifluoromethyl groups (Sandford, Wilson, & Timperley, 2004).
Insect and Acari Bioactivity
In agricultural research, 2-(1,1-Dimethylethyl)-5-ethoxyoxazole derivatives have been evaluated for bioactivity against various insect and acarus pests in vegetables in China. The compound, known as etoxazole, showed significant bioactivity against pests like the beet armyworm and the diamondback moth. Etoxazole's effectiveness, compared to other pesticides, highlights its potential as a valuable tool in pest management strategies for vegetable crops (Li et al., 2014).
Aza-Wittig Reaction Synthesis
The compound is also involved in the synthesis of 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines via the Aza-Wittig reaction. This synthesis pathway is important for producing these heterocyclic compounds, which have a broad range of applications in medicinal chemistry and drug discovery due to their biologically active frameworks (Huang, Nie, & Ding, 2009).
Molecular Electron Density Theory Study
A study utilizing molecular electron density theory (MEDT) explored the Diels-Alder reaction mechanism between 2,4-dimethyl-5-ethoxyoxazole and ethyl 4,4,4-trifluorocrotonate. This research provides insights into the regioselectivity and mechanistic details of the reaction, contributing to the understanding of how electron density influences chemical reactions and selectivity. Such studies are crucial for developing more efficient synthetic strategies in organic chemistry (Afshari, Mohsennia, & Sameti, 2020).
Eigenschaften
IUPAC Name |
2-tert-butyl-5-ethoxy-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-11-7-6-10-8(12-7)9(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAODNHWFLLRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dimethylethyl)-5-ethoxyoxazole | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

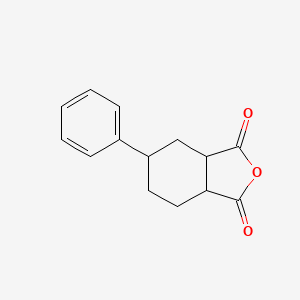
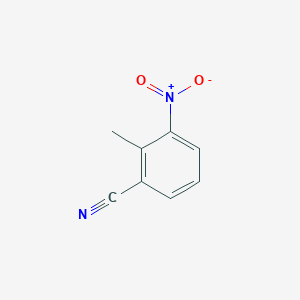
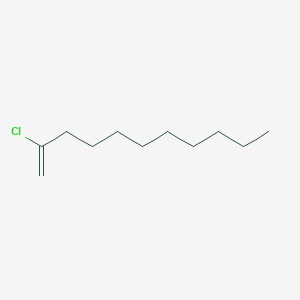


![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
